A Technical Guide to 4-Feruloylquinic Acid: Natural Sources, Quantification, and Biological Activity
A Technical Guide to 4-Feruloylquinic Acid: Natural Sources, Quantification, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Feruloylquinic acid (4-FQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed between ferulic acid and quinic acid. As a member of this significant class of dietary polyphenols, 4-FQA has garnered interest for its potential antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of 4-Feruloylquinic acid, detailed experimental protocols for its quantification, and an exploration of its potential biological activities and associated signaling pathways.
Natural Sources of 4-Feruloylquinic Acid
4-Feruloylquinic acid is found in a variety of plant-based foods and beverages. The concentration of this compound can vary significantly depending on the plant species, variety, maturity, and processing methods.
Primary Natural Sources
Coffee beans are a major dietary source of 4-Feruloylquinic acid, with concentrations varying between green and roasted beans.[1][2][3] The roasting process can lead to a decrease in the overall content of feruloylquinic acids.[2] Fruits from the Prunus genus, such as plums, apricots, and peaches, are also notable sources of this compound.[4][5][6][7] Other fruits and vegetables, including avocado and various cruciferous vegetables, contain measurable amounts of 4-Feruloylquinic acid.[8]
Quantitative Data Presentation
The following table summarizes the quantitative data for 4-Feruloylquinic acid found in various natural sources. It is important to note that values can differ based on the analytical methods used, the specific cultivar, and growing conditions.
| Natural Source | Plant Part | Concentration | Reference |
| Coffee | |||
| Coffea arabica (Green Beans) | Beans | ~0.8 - 1.2 mg/g | [1][9] |
| Coffea canephora (Robusta, Green Beans) | Beans | ~1.5 - 2.5 mg/g | [1][9] |
| Roasted Coffee Brew | Brew | 8.57 mg/100 ml | [10] |
| Fruits | |||
| Avocado (Persea americana) | Pulp | 0.67 - 0.81 mg/100g dry matter | [11] |
| Plum (Prunus domestica & Prunus salicina) | Fruit | Detected, but not quantified | [4][7][12] |
| Apricot (Prunus armeniaca) | Fruit | Detected, but not quantified | [5][13] |
| Peach (Prunus persica) | Fruit | Detected, but not quantified | [5][14] |
| Sweet Cherry (Prunus avium) | Fruit | Detected, but not quantified | [15] |
| Vegetables | |||
| Broccoli (Brassica oleracea var. italica) | Florets | ~1.5 µg/g dry weight | [8] |
| Cabbage (Brassica oleracea var. capitata) | Leaves | ~2.0 µg/g dry weight | [8] |
| Cauliflower (Brassica oleracea var. botrytis) | Florets | ~3.0 µg/g dry weight | [8] |
| Kale (Brassica oleracea var. sabellica) | Leaves | ~1.8 µg/g dry weight | [8] |
Experimental Protocols
Accurate quantification of 4-Feruloylquinic acid in complex biological matrices requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) are the most common techniques employed.
Extraction of 4-Feruloylquinic Acid from Plant Material
Objective: To extract phenolic compounds, including 4-Feruloylquinic acid, from a solid plant matrix.
Materials:
-
Lyophilized and powdered plant material
-
Methanol (HPLC grade)
-
Water (deionized)
-
Hexane (for defatting, optional)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.2 µm syringe filters
Protocol:
-
Defatting (for high-lipid samples): Weigh 2 g of the lyophilized plant powder and extract with 20 mL of hexane to remove lipids. Discard the hexane phase.
-
Extraction: To the plant material, add 15 mL of a methanol/water solution (80:20, v/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath for 15 minutes at room temperature to facilitate cell wall disruption and extraction.
-
Centrifugation: Centrifuge the mixture at 1000 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Repeated Extraction: Repeat the extraction process (steps 2-5) two more times with the remaining plant pellet to ensure exhaustive extraction.
-
Solvent Evaporation: Combine all supernatants and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial extraction solvent (methanol/water, 80:20, v/v).
-
Filtration: Filter the reconstituted extract through a 0.2 µm syringe filter into an HPLC vial for analysis.[11]
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
Objective: To separate and quantify 4-Feruloylquinic acid in the prepared extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 320 nm (for feruloyl esters).
Quantification:
-
Prepare a series of standard solutions of 4-Feruloylquinic acid of known concentrations.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered plant extract.
-
Identify the 4-Feruloylquinic acid peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 4-Feruloylquinic acid in the sample by interpolating its peak area on the calibration curve.
Biosynthesis and Potential Biological Signaling Pathways
Biosynthesis of 4-Feruloylquinic Acid
4-Feruloylquinic acid is synthesized in plants via the phenylpropanoid pathway. The final step involves the esterification of feruloyl-CoA with quinic acid, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) .[16][17][18]
References
- 1. Comprehensive Analysis of Metabolites in Brews Prepared from Naturally and Technologically Treated Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of coffee beans roasting on its chemical composition | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 3. The measurement of feruloylquinic acids and caffeoylquinic acids in coffee beans. Development of the technique and its preliminary application to green coffee beans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nyshs.org [nyshs.org]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-O-Feruloylquinic acid | C17H20O9 | CID 10177048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 11. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. Content of Phenolic Compounds and Antioxidant Capacity in Fruits of Apricot Genotypes [mdpi.com]
- 14. Phenolic profiling of peach (Prunus persica [L.] Batsch) fruit, twigs, and leaves using high-resolution UHPLC-Orbitrap-MS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valorisation of Prunus avium L. By-Products: Phenolic Composition and Effect on Caco-2 Cells Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinate O-hydroxycinnamoyltransferase - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Uncovering the Role of Hydroxycinnamoyl Transferase in Boosting Chlorogenic Acid Accumulation in Carthamus tinctorius Cells under Methyl Jasmonate Elicitation - PMC [pmc.ncbi.nlm.nih.gov]
